Tripropyl citrate
Overview
Description
Synthesis Analysis
Tripropyl citrate's synthesis involves the esterification of citric acid with propanol. While specific studies on tripropyl citrate synthesis are scarce, research on citrate esters like triethyl citrate has shown that citric acid's esterification with alcohols in the presence of catalysts can produce various citrate esters, offering insights into potential synthesis routes for tripropyl citrate as well (Seungho Cho et al., 2009).
Molecular Structure Analysis
The molecular structure of tripropyl citrate comprises a central citric acid core esterified with propyl groups. This structure imparts the plasticizing properties of tripropyl citrate, enhancing polymer flexibility without significantly compromising strength or durability. While the precise molecular interactions of tripropyl citrate are not detailed in available literature, the structure-function relationship of citrate esters suggests that the ester groups play a crucial role in its action as a plasticizer.
Chemical Reactions and Properties
Tripropyl citrate's chemical reactions predominantly involve ester bond interactions, including hydrolysis under certain conditions, which can lead to the release of citric acid and propanol. Its stability under various conditions, including heat and pH, makes it suitable for use in a wide range of applications. Studies on similar citrate-based compounds and their reactions provide a basis for understanding tripropyl citrate's reactivity and stability (E. A. Fadeev et al., 2004).
Scientific Research Applications
Pharmaceutical Applications : Tripropyl citrate is used in pharmaceutical formulations. It has been studied for its role in enhancing the pharmacologic actions of certain drugs, like fentanyl citrate, due to properties like high potency and minimal hypotensive activity (Gardocki & Yelnosky, 1964).
Energy Storage and Batteries : The compound is investigated for its potential to improve the performance of lithium-ion cells. It serves as an anion receptor in lithium-ion batteries, enhancing cell life and performance (Chen, Liu, & Amine, 2008).
Bone Health and Metabolism : Tripropyl citrate is also relevant in the study of bone diseases. Citrate, a related compound, is significant in bone metabolism and has been explored for its role in the medical management of bone disorders (Granchi, Baldini, Ulivieri, & Caudarella, 2019).
Inflammation and Immunology : Research has shown that citrate can modulate inflammatory responses, suggesting its potential in immunological applications. This includes the study of its effects on cytokine production and gene transactivation in inflammatory conditions (Ashbrook et al., 2015).
Chemical and Physical Properties Studies : The physical and chemical properties of tripropyl citrate, such as density and speed of sound in various solutions, have been a subject of study, providing insights into its behavior in different environments (Kumar & Katal, 2018).
Materials Science and Crystal Formation : Research on citric acid and citrates, including tripropyl citrate, has explored their roles in the formation of crystals like ZnO, which is crucial in materials science (Cho et al., 2009).
Metabolic Studies : Citrate, closely related to tripropyl citrate, is a key substrate in cellular energy metabolism. Its involvement in various metabolic processes, including in cancer and inflammation, has been extensively studied (Iacobazzi & Infantino, 2014).
Safety And Hazards
properties
IUPAC Name |
tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHUFJLMXDXVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166499 | |
Record name | Tripropyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropyl citrate | |
CAS RN |
1587-21-9 | |
Record name | Tripropyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripropyl citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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